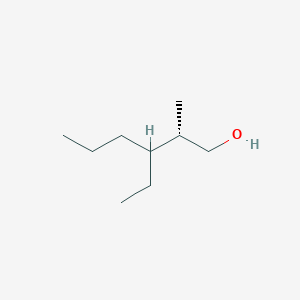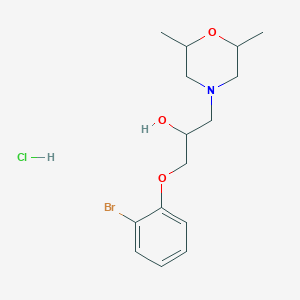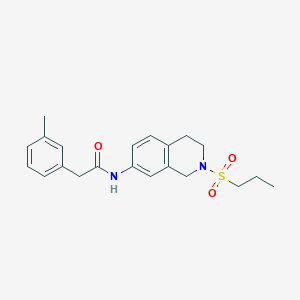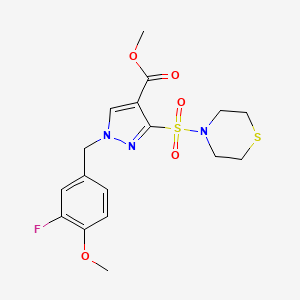![molecular formula C23H27F3N2O2S B2891729 5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-31-0](/img/structure/B2891729.png)
5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group (-SO2-), a trifluoromethyl group (-CF3), and a hexahydropyrrolo[1,2-a]quinoxaline ring system . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and trifluoromethyl groups could influence the compound’s overall shape and electronic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonyl group could potentially be involved in substitution reactions, while the trifluoromethyl group could participate in radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is known to be lipophilic and could therefore increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Antiproliferative Properties in Cancer Research
Compounds with a pyrrolo[1,2-a]quinoxaline scaffold, such as the one of interest, have been synthesized and tested for their antiproliferative activity against GPER-expressing breast cancer cells. The synthesis utilized the Pictet–Spengler reaction and aimed to explore the anticancer properties of these compounds. The studies highlighted the potential of such scaffolds to act as antiproliferative agents, offering a pathway to develop new cancer treatments (Carullo et al., 2021).
Catalysis and Synthesis Applications
Research has also focused on the use of related compounds in catalysis, such as the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These compounds have shown excellent enantioselectivities and high catalytic activities, which are crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Electronic and Fluorescent Properties
The electronic and fluorescent properties of quinoxaline derivatives have been studied, revealing their potential in material science, especially in applications requiring specific optical functions. Such compounds exhibit interesting fluorescence properties, which could be leveraged in developing new materials for electronic devices or sensors (Touzani et al., 2001).
Sensitivity to Metal Cations
Electropolymerized quinoxaline moieties have demonstrated sensitivity to metal cations, particularly Fe3+ ions. This property indicates potential applications in the development of new sensors and materials for detecting and quantifying metal ions in various environments (Carbas et al., 2012).
Antibacterial Activity
Some quinoxaline sulfonamides synthesized from related compounds have shown significant antibacterial activities. These findings open up avenues for the development of new antibacterial agents, highlighting the versatility of quinoxaline derivatives in pharmaceutical research (Alavi et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[4-(2-methylbutan-2-yl)phenyl]sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O2S/c1-4-22(2,3)16-7-10-19(11-8-16)31(29,30)28-15-18-6-5-13-27(18)21-14-17(23(24,25)26)9-12-20(21)28/h7-12,14,18H,4-6,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIFDELLQCMJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2891657.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B2891658.png)


![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2891661.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)

![Tert-butyl 2-methylhexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B2891666.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide](/img/structure/B2891669.png)
